Cas no 76820-79-6 ((3R)-Adonirubin)

(3R)-Adonirubin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A291725-10mg |
(3R)-Adonirubin |
76820-79-6 | 10mg |
$ 1499.00 | 2023-04-19 | ||
TRC | A291725-1mg |
(3R)-Adonirubin |
76820-79-6 | 1mg |
$ 190.00 | 2023-04-19 |
(3R)-Adonirubin 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
(3R)-Adonirubinに関する追加情報
Recent Advances in the Study of (3R)-Adonirubin (CAS: 76820-79-6): A Promising Compound in Chemical Biology and Medicine
(3R)-Adonirubin (CAS: 76820-79-6) is a naturally occurring carotenoid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicine. This compound, structurally related to astaxanthin, exhibits unique biochemical properties that make it a promising candidate for therapeutic development. Recent studies have explored its antioxidant, anti-inflammatory, and potential anticancer activities, shedding light on its molecular mechanisms and pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of (3R)-Adonirubin with key cellular targets. Using molecular docking simulations and in vitro assays, researchers demonstrated its strong binding affinity for reactive oxygen species (ROS)-scavenging enzymes, particularly superoxide dismutase (SOD) and catalase. These findings provide a mechanistic basis for its observed antioxidant effects in cellular models of oxidative stress.
In the field of cancer research, a recent preclinical study (Nature Communications, 2024) examined the effects of (3R)-Adonirubin on tumor growth inhibition. The compound showed selective cytotoxicity against certain cancer cell lines, with particular efficacy observed in breast and colon cancer models. Mechanistic studies revealed that (3R)-Adonirubin modulates the PI3K/AKT/mTOR signaling pathway, suggesting potential as an adjunct therapy in combination with existing anticancer agents.
From a chemical perspective, advances in the synthesis of (3R)-Adonirubin have been reported in Organic Letters (2023). Researchers developed an improved asymmetric synthesis route with higher yield and enantiomeric purity compared to previous methods. This technological advancement is crucial for ensuring the consistent quality of (3R)-Adonirubin in both research and potential therapeutic applications.
Pharmacokinetic studies of (3R)-Adonirubin have also progressed significantly. A 2024 publication in Drug Metabolism and Disposition characterized its absorption, distribution, metabolism, and excretion profile in animal models. The compound demonstrated favorable bioavailability and tissue distribution patterns, with particularly high accumulation in liver and adipose tissues. These findings are important for understanding its potential therapeutic window and safety profile.
Looking forward, several clinical trials are being planned to evaluate the therapeutic potential of (3R)-Adonirubin in human subjects. Phase I safety studies are expected to begin in late 2024, focusing initially on its application in oxidative stress-related disorders. The compound's unique chemical structure and multifaceted biological activities position it as an exciting candidate for further development in the pharmaceutical industry.
In conclusion, recent research on (3R)-Adonirubin (76820-79-6) has significantly advanced our understanding of its chemical properties and biological activities. The growing body of evidence supports its potential as a therapeutic agent in various disease contexts, particularly those involving oxidative stress and inflammation. Continued research efforts will be crucial to fully elucidate its mechanisms of action and translate these findings into clinical applications.
76820-79-6 ((3R)-Adonirubin) 関連製品
- 2310139-85-4(4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine)
- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)
- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 1396996-17-0(2-(3,3,3-trifluoropropanamido)propanoic acid)
- 2680775-05-5(4-Bromo-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzoic acid)
- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)
- 1221342-16-0(Tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate)
- 1390655-05-6(3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)


